2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is a synthetic organic compound known for its utility in various chemical and biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with 4-methoxy-4-methylpentanoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Starting Materials: Large quantities of the starting amino compound and Fmoc chloride are synthesized or procured.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino acid, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications in biology and medicine.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is unique due to its specific structure, which includes a methoxy and methyl group on the pentanoic acid moiety. This unique structure imparts specific properties that are useful in certain synthetic and research applications, distinguishing it from other Fmoc-protected amino acids.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKAFVHDUMQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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